

# Comparative Analysis of MB-07803's Pharmacokinetic Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MB-07803

Cat. No.: B1676234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MB-07803** is a second-generation, orally bioavailable small molecule inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. Developed by Metabasis Therapeutics, it represents a potential therapeutic agent for type 2 diabetes by directly targeting hepatic glucose production. This guide provides a comparative analysis of the pharmacokinetic profile of **MB-07803**, positioned against its predecessor, CS-917, and other established anti-diabetic agents, metformin and sitagliptin. While specific quantitative pharmacokinetic data for **MB-07803** and CS-917 are not publicly available in detail, this guide synthesizes information from clinical trial announcements and related publications to offer a qualitative and comparative overview.

## Data Presentation

As detailed quantitative pharmacokinetic parameters for **MB-07803** and its direct predecessor CS-917 have not been disclosed in publicly accessible literature, a direct numerical comparison is not possible at this time. However, press releases and publications have consistently referred to **MB-07803** as having an "improved pharmacokinetic profile" compared to CS-917. This suggests potential enhancements in areas such as oral bioavailability, half-life, and metabolic stability.

For the purpose of providing a broader context within the landscape of type 2 diabetes therapies, the following table summarizes the publicly available pharmacokinetic parameters for two widely used oral anti-diabetic drugs: metformin and sitagliptin.

| Parameter                     | Metformin                            | Sitagliptin                          |
|-------------------------------|--------------------------------------|--------------------------------------|
| Bioavailability               | 50-60%                               | ~87%                                 |
| Time to Peak (Tmax)           | 2.5 hours                            | 1-4 hours                            |
| Half-life (t <sub>1/2</sub> ) | ~6.2 hours (in plasma)               | ~12.4 hours                          |
| Metabolism                    | Not metabolized                      | Minimally metabolized                |
| Excretion                     | Primarily as unchanged drug in urine | Primarily as unchanged drug in urine |

## Experimental Protocols

The clinical evaluation of **MB-07803** involved standard methodologies for assessing the safety, tolerability, and efficacy of new anti-diabetic agents. Key experimental designs included:

### Phase I Clinical Trials

Phase I studies for **MB-07803** were initiated to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers. These were designed as single ascending dose (SAD) and multiple ascending dose (MAD) studies.

- Single Ascending Dose (SAD) Protocol:
  - A cohort of healthy volunteers receives a single oral dose of **MB-07803** or a placebo.
  - Blood and urine samples are collected at predefined intervals over a specified period (e.g., 24-72 hours) to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
  - Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

- Following a safety review of the data, the next cohort receives a higher dose, and the process is repeated until the maximum tolerated dose (MTD) is determined.
- Multiple Ascending Dose (MAD) Protocol:
  - Cohorts of healthy volunteers receive multiple oral doses of **MB-07803** or a placebo over a set period (e.g., 7-14 days).
  - Pharmacokinetic profiles are assessed at steady-state to understand drug accumulation and elimination with repeated dosing.
  - Safety and tolerability are monitored throughout the dosing period.

## Phase IIa Clinical Trial

A Phase IIa "proof-of-concept" study was conducted to assess the efficacy and safety of **MB-07803** in patients with type 2 diabetes.

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with type 2 diabetes.
- Intervention: Patients received a once-daily oral dose of **MB-07803** or a placebo for a specified duration (e.g., 28 days).
- Primary Endpoint: The primary efficacy endpoint was typically the change in fasting plasma glucose (FPG) from baseline.
- Pharmacokinetic Sampling: While the primary focus was on efficacy, sparse pharmacokinetic sampling was likely included to correlate drug exposure with pharmacodynamic effects.

## Mandatory Visualization Signaling Pathway of **MB-07803**

**MB-07803** acts by inhibiting Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway in the liver. By inhibiting this enzyme, **MB-07803** reduces the production of glucose from non-carbohydrate precursors.

[Click to download full resolution via product page](#)

Caption: Gluconeogenesis pathway and the inhibitory action of **MB-07803**.

# Experimental Workflow for a Phase I Single Ascending Dose Study

The following diagram illustrates a typical workflow for a Phase I clinical trial designed to assess the safety and pharmacokinetics of a new investigational drug like **MB-07803**.



[Click to download full resolution via product page](#)

Caption: Workflow of a Phase I Single Ascending Dose clinical trial.

- To cite this document: BenchChem. [Comparative Analysis of MB-07803's Pharmacokinetic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676234#comparative-analysis-of-mb-07803-s-pharmacokinetic-profile\]](https://www.benchchem.com/product/b1676234#comparative-analysis-of-mb-07803-s-pharmacokinetic-profile)

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)